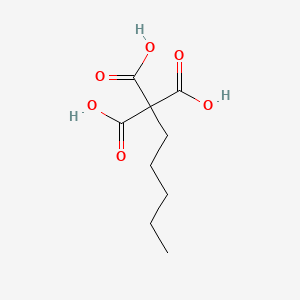
Hexane-1,1,1-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexane-1,1,1-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) attached to a hexane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of hexane-1,1,1-tricarboxylic acid typically involves multi-step organic synthesis. One common method involves the reaction of an aliphatic alpha, omega-dinitrile with a strong base to form an intermediate, which is then reacted with acrylonitrile under weakly basic conditions . This process can be summarized as follows:
Step 1: Reaction of aliphatic alpha, omega-dinitrile with a strong base.
Step 2: Addition of acrylonitrile to the intermediate formed in Step 1.
Industrial Production Methods
Industrial production of this compound often involves the electrochemical synthesis of adiponitrile, which produces 1,3,6-hexane tricarbonitrile as a by-product. This by-product is then isolated and hydrolyzed to yield this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Hexane-1,1,1-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms in the carboxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Hexane-1,1,1-tricarboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways, particularly in the citric acid cycle.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the production of polymers, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of hexane-1,1,1-tricarboxylic acid involves its participation in biochemical pathways, particularly the citric acid cycle. In this cycle, it acts as an intermediate that facilitates the conversion of acetyl coenzyme A into carbon dioxide and water, producing energy in the form of adenosine triphosphate (ATP) . The molecular targets and pathways involved include various enzymes and coenzymes that catalyze the reactions in the cycle .
Vergleich Mit ähnlichen Verbindungen
Hexane-1,1,1-tricarboxylic acid can be compared with other tricarboxylic acids, such as:
Citric Acid: Also a tricarboxylic acid, widely known for its role in the citric acid cycle.
Isocitric Acid: Another tricarboxylic acid involved in the citric acid cycle.
Aconitic Acid: A tricarboxylic acid that is an intermediate in the citric acid cycle.
Uniqueness
This compound is unique due to its specific structure and the position of its carboxyl groups, which confer distinct chemical properties and reactivity compared to other tricarboxylic acids .
Eigenschaften
CAS-Nummer |
111324-43-7 |
|---|---|
Molekularformel |
C9H14O6 |
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
hexane-1,1,1-tricarboxylic acid |
InChI |
InChI=1S/C9H14O6/c1-2-3-4-5-9(6(10)11,7(12)13)8(14)15/h2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15) |
InChI-Schlüssel |
SEIUOYFQDIJJEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(=O)O)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


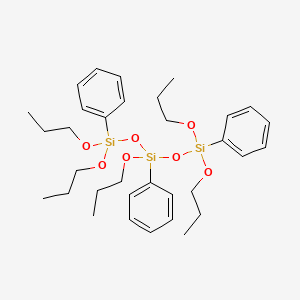
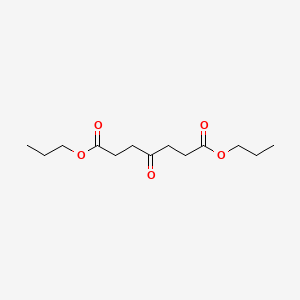



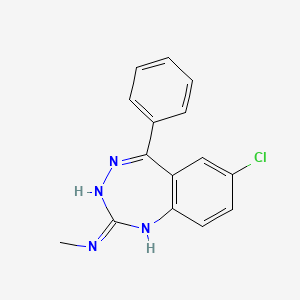
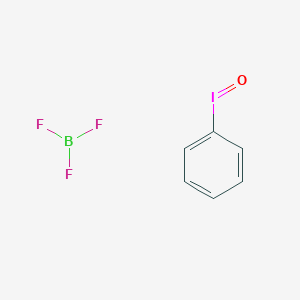
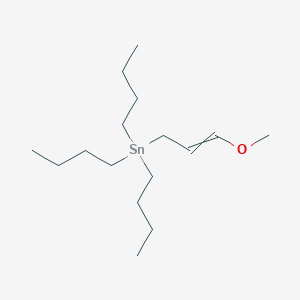
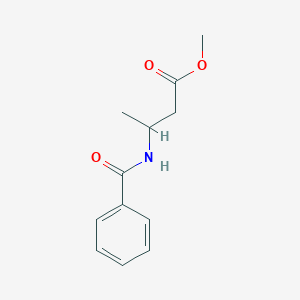
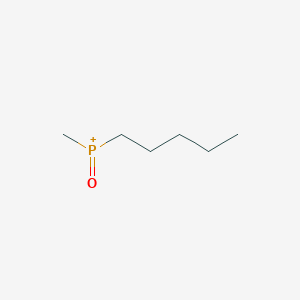
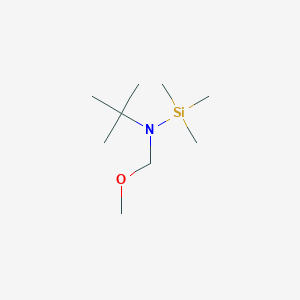
![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)
![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)

